2-Mercaptocyclohexanone
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Overview
Description
2-Mercaptocyclohexanone is an organic compound with the molecular formula C6H10OS It is characterized by the presence of a mercapto group (-SH) attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Mercaptocyclohexanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. For instance, the use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation and crystallization to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Mercaptocyclohexanone undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of thioethers and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides can react with the mercapto group under basic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Thioethers and other sulfur-containing compounds.
Scientific Research Applications
2-Mercaptocyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Mercaptocyclohexanone involves its ability to interact with various molecular targets:
Molecular Targets: The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function and stability.
Pathways Involved: The compound can modulate redox pathways and influence cellular signaling processes through its interactions with proteins and other biomolecules.
Comparison with Similar Compounds
Cyclohexanone: Lacks the mercapto group, making it less reactive in certain chemical reactions.
2-Mercaptoethanol: Contains a mercapto group but lacks the cyclohexanone ring, leading to different chemical properties and applications.
Thiophenol: Similar in containing a mercapto group but has an aromatic ring instead of a cyclohexanone ring.
Uniqueness: 2-Mercaptocyclohexanone’s combination of a mercapto group and a cyclohexanone ring gives it unique reactivity and versatility in chemical synthesis and research applications. This dual functionality allows it to participate in a broader range of reactions compared to its similar compounds .
Properties
Molecular Formula |
C6H10OS |
---|---|
Molecular Weight |
130.21 g/mol |
IUPAC Name |
2-sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C6H10OS/c7-5-3-1-2-4-6(5)8/h6,8H,1-4H2 |
InChI Key |
GSDIICCYVAIIOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)S |
Origin of Product |
United States |
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